

## Application Notes and Protocols: Intramolecular Hydrosilation using 1,1,3,3-Tetramethyldisiloxane (TMDS)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Intramolecular hydrosilation is a powerful cyclization strategy in organic synthesis, enabling the formation of silicon-containing heterocyclic compounds. This reaction involves the intramolecular addition of a silicon-hydride (Si-H) bond across a carbon-carbon multiple bond, typically catalyzed by a transition metal complex. 1,1,3,3-Tetramethyldisiloxane (TMDS) is an inexpensive, mild, and readily available hydrosilating agent.[1] Its bifunctional nature allows for its incorporation into polymeric structures or for the in-situ generation of reactive silyl ethers with unsaturated alcohols, which can then undergo intramolecular cyclization. Platinum-based catalysts, particularly Karstedt's catalyst, are highly effective for promoting these transformations.[2] This application note provides a detailed protocol for the intramolecular hydrosilation of unsaturated alcohols using TMDS and summarizes representative data for related transformations.

## **Reaction Principle**

The overall transformation involves two key stages. First, the unsaturated alcohol reacts with 1,1,3,3-tetramethyldisiloxane to form a silyl ether intermediate, tethering the Si-H functionality to the olefin or alkyne. In the second stage, a platinum catalyst facilitates the intramolecular



addition of the Si-H bond across the unsaturated moiety, leading to the formation of a cyclic siloxane. The reaction generally proceeds via the Chalk-Harrod mechanism.

## **Data Presentation**

The following table summarizes representative data for platinum-catalyzed intramolecular hydrosilation reactions. While specific examples utilizing TMDS for a wide range of substrates are not extensively documented, the data presented from reactions with other silanes are illustrative of the typical yields and selectivities that can be expected for the formation of five-and six-membered rings.



Substr	Silane	Cataly st (mol%)	Solven t	Temp. (°C)	Time (h)	Produ ct	Yield (%)	Diaster eosele ctivity (d.r.)
(Z)-4- hexen- 1-ol	Ph2SiH 2	Pt(dvds ) (0.1)	Toluene	80	12	2,2- dipheny I-1-oxa- 2- silacycl oheptan e	85	N/A
1- allylcycl ohexan- 1-ol	HSiMe2 OSiMe2 H (TMDS)	Karsted t's (0.05)	THF	60	4	Spiro[5. 5]-1- oxa- 2,4- disila- undeca ne derivati ve	>95	>95:5
(R)-1- octen- 4-ol	PhMeSi H2	Pt/C (1)	neat	100	24	2- methyl- 2- phenyl- 5- propyl- 1-oxa- 2- silacycl opentan e	78	80:20
1,6- heptadi en-4-ol	(EtO)3S iH	Speier's (0.1)	neat	25	2	5- (triethox ysilylme thyl)-3-	92	N/A



						methyl- 2,5- dihydrof uran		
(S)-5- hexen- HS 2-ol	SiEt3	arsted s (0.2)	Toluene	25	1	2-ethyl- 5- methyl- 1-oxa- 2- silacycl ohexan e	88	90:10

Note: This table includes data from various sources to illustrate the scope of the intramolecular hydrosilation reaction. Conditions and outcomes may vary depending on the specific substrate and silane used.

## **Experimental Protocols**

## Protocol 1: Intramolecular Hydrosilation of an Unsaturated Alcohol via In-Situ Silyl Ether Formation

This protocol describes the cyclization of an unsaturated alcohol, such as 4-penten-1-ol, using TMDS and Karstedt's catalyst.

#### Materials:

- 4-penten-1-ol
- 1,1,3,3-Tetramethyldisiloxane (TMDS)
- Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)
- Anhydrous toluene
- Inert gas (Argon or Nitrogen)



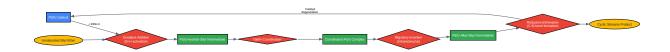
- Standard laboratory glassware (Schlenk flask, syringe, condenser)
- Magnetic stirrer and heating plate

#### Procedure:

- Reaction Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.
- Reagent Addition: The flask is charged with 4-penten-1-ol (1.0 mmol, 1.0 eq.). Anhydrous toluene (10 mL) is added via syringe.
- Silyl Ether Formation: 1,1,3,3-Tetramethyldisiloxane (TMDS) (0.5 mmol, 0.5 eq.) is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for 1 hour at room temperature to facilitate the formation of the silyl ether intermediate.
- Catalyst Addition: Karstedt's catalyst solution (0.005 mmol Pt, 0.5 mol%) is added to the reaction mixture via syringe.
- Reaction: The reaction mixture is heated to 80 °C and stirred for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cyclic siloxane.

# Mandatory Visualizations Catalytic Cycle of Intramolecular Hydrosilation



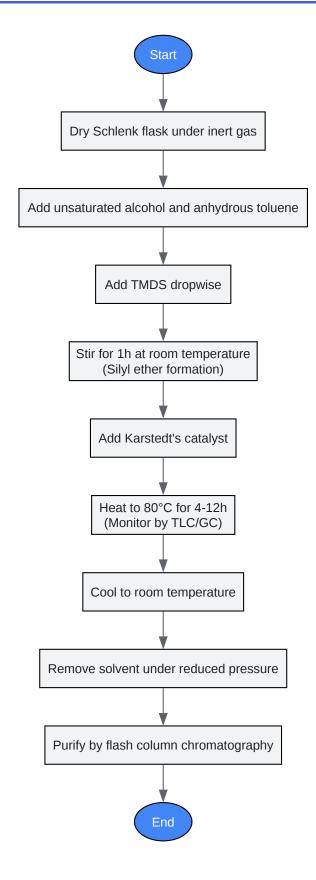


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Caption: Catalytic cycle for platinum-catalyzed intramolecular hydrosilation.

## **Experimental Workflow**





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Caption: Experimental workflow for intramolecular hydrosilation.



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### References

- 1. researchgate.net [researchgate.net]
- 2. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [sciepub.com]
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